Methyl 2-[(trifluoromethyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(trifluoromethyl)sulfanyl]acetate: is an organic compound with the molecular formula C4H5F3O2S and a molecular weight of 174.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to an acetate moiety. It is commonly used in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(trifluoromethyl)sulfanyl]acetate typically involves the reaction of methyl acetate with trifluoromethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[(trifluoromethyl)sulfanyl]acetate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: It can participate in nucleophilic substitution reactions where the trifluoromethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines , alcohols , or thiols can be used under basic conditions.
Major Products:
- Various substituted derivatives from nucleophilic substitution .
Sulfoxides: and from oxidation.
Thiols: from reduction.
Scientific Research Applications
Methyl 2-[(trifluoromethyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(trifluoromethyl)sulfanyl]acetate involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The sulfanyl group can undergo redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
- Methyl 2-[(trifluoromethyl)thio]acetate
- Ethyl 2-[(trifluoromethyl)sulfanyl]acetate
- Methyl 2-[(difluoromethyl)sulfanyl]acetate
Uniqueness: Methyl 2-[(trifluoromethyl)sulfanyl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased stability and lipophilicity compared to its analogs .
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQYVCAUJCHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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